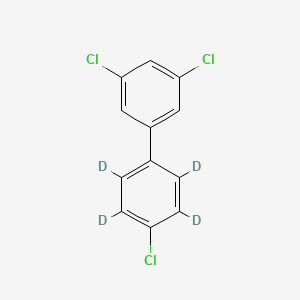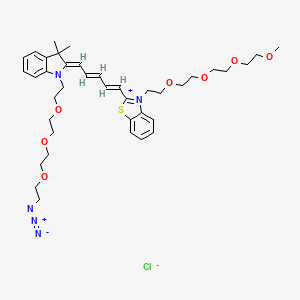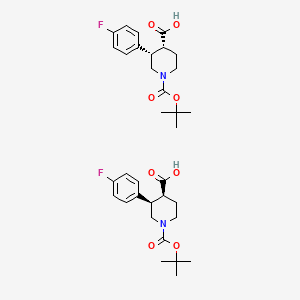![molecular formula C28H22N3O2P B15126061 (R)-N,N-Dimethyl-6,7-diphenyl-1,12-(epoxyphosphanooxy)dibenzo[e,g][1,4]diazocin-14-amine](/img/structure/B15126061.png)
(R)-N,N-Dimethyl-6,7-diphenyl-1,12-(epoxyphosphanooxy)dibenzo[e,g][1,4]diazocin-14-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N,N-Dimethyl-6,7-diphenyl-1,12-(epoxyphosphanooxy)dibenzo[e,g][1,4]diazocin-14-amine: is a complex organic compound characterized by its unique structure, which includes an epoxyphosphanooxy group and a dibenzo[e,g][1,4]diazocin core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N,N-Dimethyl-6,7-diphenyl-1,12-(epoxyphosphanooxy)dibenzo[e,g][1,4]diazocin-14-amine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the dibenzo[e,g][1,4]diazocin core: This can be achieved through a cyclization reaction involving appropriate aromatic diamines and aldehydes under acidic conditions.
Introduction of the epoxyphosphanooxy group: This step involves the reaction of the dibenzo[e,g][1,4]diazocin intermediate with an epoxide and a phosphoric acid derivative under controlled temperature and pH conditions.
N,N-Dimethylation: The final step involves the methylation of the amine groups using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine and phenyl groups, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the epoxyphosphanooxy group, converting it to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to hydroxyl derivatives.
Substitution: Formation of N-alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Biochemistry: Used in the study of enzyme mechanisms and protein-ligand interactions.
Industry
Chemical Industry: Used as an intermediate in the synthesis of other complex organic molecules.
Pharmaceutical Industry: Potential use in the development of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of ®-N,N-Dimethyl-6,7-diphenyl-1,12-(epoxyphosphanooxy)dibenzo[e,g][1,4]diazocin-14-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their function. It may also interact with cell surface receptors, modulating signal transduction pathways and affecting cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- ®-N,N-Dimethyl-6,7-diphenyl-1,12-(hydroxyphosphanooxy)dibenzo[e,g][1,4]diazocin-14-amine
- ®-N,N-Dimethyl-6,7-diphenyl-1,12-(methoxyphosphanooxy)dibenzo[e,g][1,4]diazocin-14-amine
Uniqueness
- Epoxyphosphanooxy Group : The presence of the epoxyphosphanooxy group distinguishes it from other similar compounds, providing unique reactivity and potential applications.
- Chirality : The ®-configuration adds to its uniqueness, potentially leading to different biological activities compared to its (S)-enantiomer.
This detailed article provides a comprehensive overview of ®-N,N-Dimethyl-6,7-diphenyl-1,12-(epoxyphosphanooxy)dibenzo[e,g][1,4]diazocin-14-amine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C28H22N3O2P |
|---|---|
Peso molecular |
463.5 g/mol |
Nombre IUPAC |
N,N-dimethyl-7,8-diphenyl-15,17-dioxa-6,9-diaza-16-phosphatetracyclo[8.7.2.05,18.014,19]nonadeca-1,3,5(18),6,8,10(19),11,13-octaen-16-amine |
InChI |
InChI=1S/C28H22N3O2P/c1-31(2)34-32-23-17-9-15-21-25(23)26-22(16-10-18-24(26)33-34)30-28(20-13-7-4-8-14-20)27(29-21)19-11-5-3-6-12-19/h3-18H,1-2H3 |
Clave InChI |
VNZOIMHWPUOBJZ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)P1OC2=CC=CC3=C2C4=C(C=CC=C4O1)N=C(C(=N3)C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3',5'-Di-O-tert-butyldimethylsilyl-2'-deoxy-8-[(3-methyl-8-methyl-3H-imidazo[4,5-f]quinoxalin-2-yl)amino]-6-O-benzyl-guanosine](/img/structure/B15125978.png)


![Phosphonic acid, P,P'-[3-(dimethylamino)-1-hydroxypropylidene]bis-, sodium salt (1:2)](/img/structure/B15126011.png)
![2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]-2-fluorobenzoyl]amino]pentanedioic acid](/img/structure/B15126016.png)


![6-Chloro-3-methyl-[1,2]oxazolo[4,5-b]pyrazine](/img/structure/B15126037.png)
![2-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-1,3,7-trihydroxyxanthen-9-one](/img/structure/B15126051.png)

![Benzo[d][1,3]dioxole-5-carbonyl fluoride](/img/structure/B15126070.png)
![2-amino-N-[3-(dichloromethyl)-5,6,8-trihydroxy-3-methyl-1-oxo-4a,5,6,7-tetrahydro-4H-isochromen-4-yl]propanamide](/img/structure/B15126072.png)


